REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:13])[CH:8]([CH3:9])[CH2:7][CH2:6][C:5]([CH2:11][CH3:12])([CH3:10])[NH:4]1)[CH3:2].[CH2:14](Br)[CH:15]=[CH2:16].[OH-].[Na+]>C(C1(C)N=C(CCC)CC(CCC)(C)N1)CC>[CH2:16]([N:4]1[C:5]([CH2:11][CH3:12])([CH3:10])[CH2:6][CH2:7][CH:8]([CH3:9])[C:3]1([CH2:1][CH3:2])[CH3:13])[CH:15]=[CH2:14] |f:2.3|
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(CCC1C)(C)CC)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(CC)C1(NC(CC(=N1)CCC)(C)CCC)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal solution is dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is purified by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(C(CCC1(C)CC)C)(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |